2',5'-Dichloroacetophenone
Description
Historical Context and Discovery in Chemical Synthesis
The study of acetophenone (B1666503) and its derivatives dates back to the 19th century. The industrial synthesis of acetophenone, primarily through the Friedel-Crafts reaction, was established in the early 20th century. The introduction of halogen atoms, like chlorine, into organic molecules has long been a fundamental strategy in synthetic chemistry to alter the chemical and biological properties of compounds.
2',5'-Dichloroacetophenone is typically synthesized via the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride. guidechem.comgoogle.com This method has been a cornerstone of aromatic chemistry for over a century. Variations in reaction conditions, such as temperature and molar ratios of reactants, have been optimized to improve the yield and purity of the final product. smolecule.comgoogle.com
Significance in Organic Synthesis and Pharmaceutical Chemistry
The reactivity of this compound, stemming from its dichlorinated phenyl ring and ketone functional group, makes it a highly significant compound in both organic synthesis and the development of new pharmaceuticals. chemimpex.com
Role as a Key Building Block for Complex Molecules
This compound serves as a crucial starting material or intermediate for the synthesis of more complex molecules. smolecule.com Its functional groups can undergo a variety of chemical transformations, including substitution, oxidation, and reduction reactions. For example, the chlorine atoms on the aromatic ring can be substituted with other functional groups, and the ketone can be reduced to an alcohol or undergo condensation reactions to form larger molecular scaffolds. This versatility allows for the creation of a diverse range of derivatives with potential applications in various fields. One specific example is its use in the synthesis of 5-chloro-2-(2-thienylthio)acetophenone. chemdad.comchemicalbook.com
Intermediate in Pharmaceutical Development
In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various therapeutic agents. chemimpex.combiosynth.com Its structural motif is found in molecules that have been investigated for their potential biological activities. For instance, it has been used in the development of compounds with potential analgesic and anti-inflammatory properties. chemimpex.com Furthermore, derivatives of dichloroacetophenone have been explored for their potential as anticancer agents, such as inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1).
Precursor for Agrochemicals
The utility of this compound extends to the agrochemical sector, where it is used as a building block for herbicides and fungicides. chemimpex.com The presence of chlorine atoms in the molecule can enhance the efficacy of the final active ingredients in crop protection products. chemimpex.com Its role as an intermediate allows for the synthesis of complex molecules designed to target specific pests or weeds, contributing to agricultural productivity. chemimpex.com
Application in Dye and Pigment Production
This compound and its derivatives also find applications in the production of dyes and pigments. chemimpex.com The aromatic and chromophoric nature of the molecule makes it a suitable precursor for creating colored compounds. While not as common as its use in pharmaceuticals and agrochemicals, this application highlights the compound's versatility in the chemical industry. chemimpex.com
Current Research Landscape and Future Directions
Current research on this compound continues to explore its synthetic utility and potential applications. Thermodynamic studies have been conducted to determine its standard molar enthalpy of formation, providing fundamental data for reaction engineering. chemdad.comchemicalbook.com
Future research is likely to focus on several key areas:
Development of Novel Synthetic Methodologies: Exploring more efficient, environmentally friendly, and cost-effective methods for the synthesis of this compound and its derivatives.
Expansion of Pharmaceutical Applications: Investigating new therapeutic uses for compounds derived from this compound, potentially targeting a wider range of diseases.
Advanced Materials: Exploring the incorporation of this compound into novel materials with specific optical or electronic properties.
Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms involving this compound to enable more precise control over synthetic outcomes.
The continued investigation of this versatile chemical building block holds promise for advancements in medicine, agriculture, and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNFEPKQDJHIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062452 | |
| Record name | Ethanone, 1-(2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2476-37-1 | |
| Record name | 1-(2,5-Dichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2476-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002476371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-Dichloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,5-dichlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',5'-dichloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',5'-Dichloroacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8ECJ9WDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Reaction Pathways of 2 ,5 Dichloroacetophenone
Established Synthetic Routes
The primary methods for synthesizing 2',5'-dichloroacetophenone are well-established, with one particular route dominating industrial and laboratory-scale production.
Friedel-Crafts Acylation via Acetyl Chloride and Dichlorobenzenes
The most prevalent and traditional method for preparing this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874). guidechem.com This electrophilic aromatic substitution reaction involves reacting 1,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). guidechem.com The catalyst facilitates the generation of the acylium ion (CH₃CO⁺) from acetyl chloride, which then attacks the dichlorobenzene ring.
The reaction is typically performed in a solvent such as dichloromethane (B109758) or ethylene (B1197577) chloride. Reaction conditions can be optimized for temperature and duration to maximize yield and purity. For instance, one reported laboratory method involves heating a mixture of 1,4-dichlorobenzene and aluminum chloride to 80°C, followed by the dropwise addition of acetyl chloride and further reaction at 40°C for 6 hours, resulting in a yield of 63.3%. guidechem.com Another protocol reports a 95% yield by reacting the components at temperatures up to 100°C for 5 hours. guidechem.com Industrial-scale processes have also been optimized, achieving yields between 70-75%.
| Parameter | Report 1 guidechem.com | Report 2 guidechem.com | Industrial Method |
|---|---|---|---|
| Starting Material | 1,4-Dichlorobenzene | o-Dichlorobenzene* | 1,4-Dichlorobenzene |
| Reagents | Acetyl Chloride, AlCl₃ | Acetyl Chloride, AlCl₃ | Acetyl Chloride, AlCl₃ |
| Temperature | 40-80°C | 65-100°C | 40-50°C |
| Duration | 6.5 hours | 7 hours | 4 hours |
| Reported Yield | 63.3% | 95% | 70-75% |
*Note: While the source lists o-dichlorobenzene for this high-yield synthesis, Friedel-Crafts acylation of o-dichlorobenzene would be expected to produce different isomers. The primary route to this compound is from 1,4-dichlorobenzene.
Alternative and Emerging Synthetic Approaches
While Friedel-Crafts acylation is the dominant synthetic route, other strategies exist for the synthesis of chlorinated acetophenones, although they are less commonly reported specifically for the 2',5'-isomer. One alternative approach is the direct chlorination of a suitable acetophenone (B1666503) precursor. smolecule.com For example, related compounds like 4'-amino-2-t-butylamino-3',5'-dichloroacetophenone are prepared by the direct chlorination of the non-chlorinated acetophenone precursor using chlorine gas. google.com Such methods, however, can present challenges in controlling the regioselectivity to obtain the desired isomer.
Derivatization Reactions of this compound
The reactivity of this compound, stemming from its carbonyl group and chlorinated aromatic ring, allows it to serve as a precursor for a variety of derivatives through substitution, oxidation, and reduction reactions. smolecule.com
Substitution Reactions: Chlorine Atom Replacement
The chlorine atoms on the aromatic ring of this compound can be replaced by other functional groups through nucleophilic aromatic substitution reactions. smolecule.com These reactions typically require specific conditions, such as heat, and may be facilitated by catalysts. For instance, one of the chlorine atoms can be substituted by a thienylthio group to synthesize compounds like 5-chloro-2-(2-thienylthio)acetophenone. smolecule.com The reactivity of the chlorine atoms makes this compound a useful building block for creating more complex molecules. smolecule.com
Oxidation Reactions to Carboxylic Acids and Other Derivatives
The ketone functional group of this compound can be oxidized to form other derivatives. smolecule.com A notable and synthetically useful transformation is the Baeyer-Villiger oxidation. In this reaction, this compound reacts with a peroxide, such as hydrogen peroxide or m-chloroperbenzoic acid, in the presence of a catalyst to yield 2,5-dichlorophenyl acetate (B1210297). guidechem.comgoogle.com This ester can then be readily hydrolyzed to produce 2,5-dichlorophenol, an important industrial chemical. guidechem.comgoogle.com This two-step sequence represents a key application of this compound as an intermediate. google.com Bacterial systems have also been shown to perform Baeyer-Villiger reactions on chlorinated acetophenones, converting them to the corresponding chlorophenyl acetate. asm.org
| Reaction Type | Reagents/Conditions | Major Product Type | Specific Example |
|---|---|---|---|
| Substitution | Nucleophiles (e.g., thiols) smolecule.com | Substituted Acetophenones | 5-Chloro-2-(2-thienylthio)acetophenone smolecule.com |
| Oxidation | Peroxides (Baeyer-Villiger) guidechem.comgoogle.com | Phenyl Acetates | 2,5-Dichlorophenyl acetate guidechem.comgoogle.com |
| Reduction | Hydride reagents (e.g., NaBH₄, LiAlH₄) , Enzymes (e.g., PEDH) nih.gov | Alcohols | 2',5'-Dichlorophenylethanol |
Reduction Reactions to Alcohols and Other Reduced Products
The carbonyl group of this compound is readily reduced to a secondary alcohol, forming 1-(2,5-dichlorophenyl)ethanol. smolecule.com This transformation can be achieved using common chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Furthermore, significant research has been conducted on the enantioselective reduction of ketones using biocatalysts. Enzymes such as (S)-1-phenylethanol dehydrogenase (PEDH) have been effectively used for the asymmetric reduction of various prochiral ketones, including isomers like 2,2-dichloroacetophenone (B1214461) and 2,4'-dichloroacetophenone, to yield enantiopure secondary alcohols. nih.gov This suggests a high potential for the stereospecific reduction of this compound using similar enzymatic systems.
Condensation Reactions to Chalcones and Schiff Bases
This compound serves as a key building block in condensation reactions to produce chalcones and Schiff bases, which are important precursors for various bioactive molecules.
Chalcone (B49325) Formation: The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the acetophenone with an aromatic aldehyde. The presence of the electron-withdrawing chlorine atoms on the phenyl ring influences the reactivity of the acetyl group. For instance, 2'-hydroxy-3',5'-dichloroacetophenone reacts with p-nitrobenzaldehyde in the presence of aqueous sodium hydroxide (B78521) (NaOH) in an ethanol (B145695) solvent to form the corresponding chalcone, 2'-hydroxy-3,5-dichlorophenyl-4-(4"-nitrophenyl)-chalcone. acs.org This reaction typically involves stirring the reactants at room temperature. acs.orgwjpmr.com The general scheme involves the deprotonation of the α-carbon of the acetophenone by the base, creating a reactive enolate which then attacks the carbonyl carbon of the aldehyde.
Interactive Data Table: Claisen-Schmidt Condensation for Chalcone Synthesis
| Acetophenone Derivative | Aldehyde | Catalyst | Solvent | Product |
| 2'-Hydroxy-3',5'-dichloroacetophenone | p-Nitrobenzaldehyde | 40% NaOH | Ethanol | 2'-Hydroxy-3,5-dichlorophenyl-4-(4"-nitrophenyl)-chalcone acs.org |
| 2,5-Dichloroacetophenone | 2,5-Dichlorobenzaldehyde | Methanolic NaOH | Methanol | 1-(2,5-Dichlorophenyl)-3-(2,5-dichlorophenyl)prop-2-en-1-one wjpmr.com |
| 2,5-Dichloroacetophenone | 5-Chloro, 2-methoxybenzaldehyde | Methanolic NaOH | Methanol | 1-(2,5-Dichlorophenyl)-3-(5-chloro-2-methoxyphenyl)prop-2-en-1-one wjpmr.com |
Schiff Base Formation: Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of this compound with primary amines. This reaction pathway highlights the compound's utility in coordination chemistry and the synthesis of novel ligands. The reaction generally proceeds by heating the ketone and amine, often under acid or base catalysis, to drive the reaction towards the formation of the imine. While specific examples detailing the synthesis of Schiff bases directly from this compound are noted, the general reactivity is well-established for substituted acetophenones. For example, related compounds like 2,5-dihydroxyacetophenone readily react with various amines such as p-toluidine (B81030) or o-aminophenol in ethanol at reflux to form the corresponding Schiff bases.
Formation of Heterocyclic Compounds
The derivatives of this compound, particularly the chalcones, are crucial intermediates for the synthesis of a variety of heterocyclic compounds.
Thiazines: Chalcones derived from 2'-hydroxy-3',5'-dichloroacetophenone can be cyclized to form thiazine (B8601807) derivatives. For example, the reaction of 2'-hydroxy-3,5-dichlorophenyl-4-(4"-nitrophenyl) chalcone with thiourea (B124793) in the presence of potassium hydroxide (KOH) in ethanol, followed by refluxing, yields 4-(2'-hydroxy-3',5'-dichlorophenyl)-6-(4"-nitrophenyl)-2-imino-3,6-dihydro-1,3-thiazine. acs.org
Pyrazoles and Isoxazoles: Pyrazoles and isoxazoles, five-membered heterocyclic compounds, can also be synthesized from this compound derivatives. The synthesis often proceeds through a 1,3-dicarbonyl intermediate, which is then cyclized with a hydrazine (B178648) or hydroxylamine (B1172632) derivative. For instance, 2-hydroxy-3,5-dichloroacetophenone can be converted into 1-(2'-hydroxy-3',5'-dichlorophenyl)-3-aryl-1,3-propanediones. These propanediones, when treated with reagents like phenylhydrazine (B124118) hydrochloride or hydroxylamine hydrochloride, cyclize to form substituted pyrazoles and isoxazoles, respectively. biosynth.com
Stereoselective Synthesis and Chiral Derivatives
The development of stereoselective synthetic routes and the creation of chiral derivatives from this compound are areas of growing interest, particularly for pharmaceutical applications.
While specific studies on the stereoselective synthesis directly involving this compound are limited, research on structurally similar compounds provides insight into potential methodologies. For example, the asymmetric hydrogenation of other α-chloro aromatic ketones using ruthenium(II) complexes, such as Ru(OTf)(TsDPEN)(η⁶-arene), has been shown to produce chiral chlorohydrins with high enantioselectivity. chemsrc.com This suggests that the ketone group of this compound could potentially be a target for similar stereoselective reductions to yield chiral alcohols.
Furthermore, biocatalysis presents a promising approach. Strains of yeast, such as Yarrowia lipolytica, have been successfully used for the stereoselective reduction of the related 2',4'-dichloroacetophenone (B156173), achieving significant enantiomeric excess. This highlights the potential for microbial reductases to be applied to this compound for the synthesis of optically active derivatives. The resulting chiral compounds are valuable as intermediates in the synthesis of complex molecules like antibiotics and anti-cancer agents. biosynth.com
Catalytic Approaches in Synthesis and Derivatization
Catalysis plays a crucial role in both the synthesis of this compound and its subsequent conversion into more complex molecules.
Synthesis: The most common industrial synthesis of this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene. This reaction employs a Lewis acid catalyst, most typically anhydrous aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution of the dichlorobenzene ring with an acyl group from acetyl chloride or acetic anhydride (B1165640). google.comgoogle.com The molar ratio of the catalyst to the acylating agent is a critical parameter, often in the range of 1.2:1 to 3:1, to optimize the reaction yield. google.com
Derivatization: Catalysis is also essential for the derivatization of this compound.
Base Catalysis: As mentioned previously, the Claisen-Schmidt condensation to form chalcones is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). acs.orgwjpmr.com
Acid Catalysis: The formation of certain derivatives, such as the reaction of α-chloroacetophenone with hydrazine to yield a dichloro-azine, proceeds under acid catalysis. cdnsciencepub.com
Transition Metal Catalysis: Asymmetric hydrogenation of related ketones using ruthenium catalysts to create chiral centers represents a sophisticated catalytic derivatization. chemsrc.com
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound and its derivatives is aimed at reducing environmental impact by minimizing waste and using less hazardous substances. acs.orgepitomejournals.com
Safer Reagents and Catalysts: A key principle of green chemistry is the use of safer chemicals. epitomejournals.com In the context of synthesizing chlorinated acetophenones, this includes finding alternatives to hazardous reagents like elemental chlorine gas. For example, chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) or trichloroisocyanuric acid are considered safer, more stable solid reagents. Another approach involves using acetic anhydride as the acylating agent in the Friedel-Crafts reaction instead of the more volatile acetyl chloride, which can also lead to higher product yields. google.com
Solvent Minimization and Alternative Media: Traditional organic syntheses often rely on large volumes of volatile organic solvents. Green approaches seek to minimize or replace these solvents. acs.org Research into related syntheses has explored solvent-free conditions, for example, using ultrasound (sonochemistry) to promote Claisen-Schmidt condensations, which can lead to high yields in shorter reaction times. Conducting reactions in aqueous media at room temperature is another green alternative that is being investigated for the synthesis of α,α-dichloroacetophenones.
Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). acs.org The use of catalytic processes, such as the Friedel-Crafts reaction, is inherently more atom-economical than stoichiometric reactions. acs.org Furthermore, process improvements like the recycling of by-products or the use of raw materials derived from waste streams, such as using m-dichlorobenzene extracted from chlorinated aromatic waste for acylation, enhance the economic and environmental benefits. google.com The use of specific enzymes or biocatalysts for transformations can also reduce the need for protecting groups, which simplifies processes and reduces waste. acs.org
Chemical Reactivity and Mechanistic Studies of 2 ,5 Dichloroacetophenone
Electrophilic Nature and Nucleophilic Interactions in Biological Systems
2',5'-Dichloroacetophenone possesses a notable electrophilic character, primarily centered on the carbonyl carbon. This electrophilicity renders the compound susceptible to reactions with various nucleophiles present in biological systems. Such interactions can lead to the inhibition or activation of enzymes and interference with metabolic pathways. The reactivity of this compound allows it to serve as a valuable tool in biological research, particularly in studies concerning enzyme interactions. Its ability to react with biological nucleophiles is a key aspect of its mechanism of action, potentially leading to the development of new therapeutic agents. Research has explored its potential antibacterial and anticancer properties, which are linked to its electrophilic nature.
The biological activity of chlorinated acetophenones like this compound is thought to occur through several mechanisms. These include the inhibition of enzymatic activity by interacting with bacterial enzymes, disruption of bacterial cell membranes due to the compound's lipophilic nature, and the generation of reactive oxygen species (ROS), which can induce cellular stress.
Influence of Dichloro Substitution Pattern on Reactivity
The presence and positioning of the two chlorine atoms on the aromatic ring of this compound significantly influence its chemical reactivity and biological properties. The 2',5'-dichloro substitution pattern results in stronger electron-withdrawing effects compared to other isomers, such as 3',4'-derivatives, which alters the reactivity of the molecule in nucleophilic addition reactions. This specific substitution pattern is crucial in defining the compound's utility as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. chemimpex.com The reactivity imparted by the dichloro substitution makes it a valuable precursor for creating more complex molecules with enhanced biological activity. chemimpex.com
Studies on various chloro-substituted acetophenone (B1666503) derivatives have indicated that increased chlorination can lead to improved antibacterial efficacy, suggesting a clear structure-activity relationship. This highlights the importance of the dichloro substitution in the biological and chemical profile of this compound.
Reaction Kinetics and Thermodynamics
The standard molar enthalpy of formation of this compound in its condensed phase has been a subject of thermodynamic investigation. sigmaaldrich.comchemicalbook.comsmolecule.comscientificlabs.iechemdad.com This thermodynamic property provides insight into the energy changes that occur during the formation of the compound from its constituent elements in their standard states. smolecule.com Understanding the enthalpy of formation is crucial for characterizing the compound's thermodynamic stability and for various chemical and engineering applications. smolecule.com
| Property | Value | Reference |
| Standard Molar Enthalpy of Formation (condensed phase) | Studied | sigmaaldrich.comchemicalbook.comsmolecule.comscientificlabs.iechemdad.com |
Kinetic studies on the reactions of para-substituted acetophenones, which are structurally related to this compound, have provided insights into reaction mechanisms and the factors influencing reaction rates. For instance, in the oxidation of p-chloroacetophenone, the reaction involves the scission of a C-H bond in the rate-determining step. ijrti.org The activation parameters derived from these studies, such as the energy of activation (Ea) and the negative value of the change in entropy of activation (ΔS#), support an associative mechanism with a rigid transition state complex. ijrti.org While specific studies on the reaction rates and activation energies of this compound were not found in the provided search results, the principles from related compounds suggest that the electronic effects of the chloro substituents would play a significant role in its reaction kinetics.
Theoretical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, stability, and spectral properties of molecules like this compound. Although specific DFT studies for this compound were not detailed in the search results, research on related compounds provides a framework for understanding its theoretical chemistry. For instance, quantum chemical calculations have been used to study non-covalent interactions in isomers of dichlorobenzoquinone dimers. chemicalbook.com Furthermore, such calculations have been employed to analyze the molecular conformational structures of similar compounds like 2-chlorobenzoyl chloride. chemchart.com For 2,6-dichloroacetophenone, geometry-optimized STO-3G molecular orbital computations have been used to determine the conformational stability. cdnsciencepub.com These theoretical approaches are instrumental in predicting the reactivity and electronic properties that are challenging to determine experimentally.
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory is a fundamental tool in computational chemistry for understanding the electronic structure and reactivity of molecules. This analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in predicting a molecule's chemical behavior. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key determinant of molecular stability and reactivity. A smaller gap typically indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.
Detailed Research Findings
Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies and shapes of the molecular orbitals of compounds like dichloroacetophenone derivatives. researchgate.net For these types of molecules, the analysis of HOMO and LUMO helps to elucidate the charge transfer characteristics within the molecule. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.
While specific, detailed molecular orbital calculations for this compound are not extensively documented in the reviewed literature, analysis of closely related compounds like 2',4'-dichloroacetophenone (B156173) provides valuable insights. For instance, studies on 2',4'-dichloroacetophenone have utilized HOMO and LUMO analysis to understand intramolecular charge transfer and stability. The presence of electron-withdrawing chlorine atoms and the carbonyl group significantly influences the electronic distribution and the energies of the frontier orbitals. These groups tend to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, a characteristic reactivity pattern for ketones. smolecule.com The electrophilic nature of this compound allows it to react with nucleophiles in biological systems, which can affect enzyme activity.
Natural Bond Orbital (NBO) analysis is another computational technique used in conjunction with MO theory to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. For related chloro-substituted acetophenones, NBO analysis has provided detailed information on these stabilizing interactions. researchgate.net
The following table presents computational data for the related isomer, 2',4'-dichloroacetophenone, illustrating the typical parameters derived from molecular orbital analysis.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| 2',4'-Dichloroacetophenone | -10.11 | -1.18 | 8.93 | jst.go.jp |
This data for a structurally similar molecule suggests that this compound would also possess a significant HOMO-LUMO gap, indicative of its relative stability, while the specific energies of the orbitals would govern its reactivity profile. The electron-withdrawing nature of the two chlorine atoms and the acetophenone group are expected to result in a relatively low-lying LUMO, rendering the carbonyl carbon an electrophilic center prone to nucleophilic addition reactions. smolecule.com
Biological Activities and Medicinal Chemistry Research
Antimicrobial Properties
2',5'-Dichloroacetophenone has served as a foundational structure for the synthesis of various compounds with notable antimicrobial efficacy. Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects against a range of pathogenic microbes.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Derivatives of this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria. In one study, chloro-substituted thiazines synthesized from this compound demonstrated effective inhibition against Staphylococcus aureus (Gram-positive) and Streptococcus sp. (Gram-positive), as well as Pseudomonas sp. (Gram-negative) and Salmonella typhi (Gram-negative).
Similarly, chalcones derived from 2,5-dichloroacetophenone were screened for their in vitro antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. ajper.com The results from these studies underscore the potential of using this compound as a scaffold for developing new antibacterial agents.
Below is a data table summarizing the antibacterial activity of some synthesized chloro-substituted derivatives, showing the zone of inhibition.
Table 1: Antibacterial Activity of Synthesized Chloro-Substituted Compounds
| Compound | Staphylococcus aureus (mm) | Streptococcus sp. (mm) | Pseudomonas sp. (mm) | Salmonella typhi (mm) |
|---|---|---|---|---|
| 3a | 12 | 10 | 10 | 12 |
| 4a | 14 | 12 | 11 | 13 |
Data sourced from a study on chloro-substituted derivatives.
Antifungal Activities
In addition to antibacterial properties, derivatives of dichloroacetophenones are explored for their antifungal potential. For instance, novel chalcones synthesized from 3,4-dichloroacetophenone have been evaluated for their antifungal activity. ijfmr.com Likewise, pyrazoline derivatives originating from 2,5-dichloroacetophenone have been screened for antifungal properties against two different fungal species, with some showing significant activity when compared to standard treatments. ajper.com
Structure-Activity Relationship Studies in Antimicrobial Agents
Structure-activity relationship (SAR) studies provide insight into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, research indicates that the presence and position of chlorine atoms significantly impact their antimicrobial effects. Studies on various chloro-substituted derivatives have suggested that increased chlorination can lead to improved antibacterial activity.
Furthermore, modifying the this compound backbone to create more complex heterocyclic compounds, such as thiazines or pyrazolines, has been a successful strategy for developing potent antimicrobial agents. ajper.com The electrophilic nature of the compound, which allows it to react with nucleophiles in biological systems, is considered a key aspect of its mechanism of action, potentially leading to the disruption of essential bacterial enzymes and metabolic pathways.
Anticancer Research and Potential Therapeutic Applications
This compound is recognized as a valuable intermediate in the synthesis of compounds with potential therapeutic applications, particularly in oncology. biosynth.com While much of the direct research into dichloroacetophenone's anticancer effects has focused on the 2,2-dichloroacetophenone (B1214461) (DAP) isomer, the broader class of chlorinated acetophenones is of significant interest in medicinal chemistry.
Modulation of Metabolic Pathways and Enzyme Interactions
The mechanism of action for many anticancer agents involves interaction with and modulation of specific molecular targets within cancer cells. Chlorinated compounds can act as electrophiles, reacting with biological nucleophiles to inhibit or activate key enzymes and metabolic pathways. The altered metabolism of cancer cells, often characterized by increased aerobic glycolysis (the Warburg effect), presents a key therapeutic target. oncotarget.comnih.gov Compounds that can interfere with these metabolic pathways are of high interest. While direct studies on this compound's specific interactions are less common, its role as a precursor for other biologically active molecules is well-established. biosynth.com
Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1)
Pyruvate dehydrogenase kinase 1 (PDK1) is a critical enzyme in cellular metabolism that is often overexpressed in various cancers, including non-small-cell lung cancer and gastric cancer. oncotarget.comnih.govdoi.org PDK1 inhibits the pyruvate dehydrogenase complex (PDC), effectively acting as a gatekeeper that limits the flow of pyruvate into the mitochondria for oxidative phosphorylation. oncotarget.com This action forces cancer cells to rely on aerobic glycolysis. Consequently, inhibiting PDK1 is a promising strategy to reactivate mitochondrial function and induce cancer cell death. oncotarget.comsci-hub.ru
Extensive research has identified 2,2-dichloroacetophenone (DAP) as a potent inhibitor of PDK1. oncotarget.comsci-hub.ru Studies have shown that DAP and its novel analogs can effectively inhibit PDK1, leading to reduced proliferation and survival of cancer cells. nih.govsci-hub.ru For example, newly designed dichloroacetophenone biphenylsulfone ethers have demonstrated potent PDK1 inhibition with IC50 values as low as 86 nM. nih.gov While this research has centered on the 2,2-DAP isomer, it highlights the potential of the dichloroacetophenone scaffold in developing targeted anticancer therapies by modulating key metabolic enzymes like PDK1. oncotarget.com
Pharmacological Investigations
This compound has been utilized as a key starting material in the synthesis of potential noncataleptic neuroleptic agents. cas.cz Specifically, it is a precursor in the multi-step synthesis of 6-chloro and 7-chloro derivatives of docloxythepin, a noncataleptic neuroleptic. cas.cz The synthesis involves the reaction of this compound with substituted thiophenols (e.g., 2-chlorothiophenol (B146423) or 3-chlorothiophenol) as an initial step to construct the core structure of these novel therapeutic candidates. cas.cz The resulting compounds were investigated for their pharmacological properties and were found to be largely devoid of the cataleptic activity that is a common side effect of classical neuroleptic drugs. cas.cz
Development of Analgesics and Anti-inflammatory Agents
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its chemical structure is utilized in research focused on creating analgesic and anti-inflammatory agents. chemimpex.com While research has shown that derivatives of similar chlorinated acetophenones, such as 2',4'-Dichloroacetophenone (B156173) and 2-Amino-2',4'-dichloroacetophenone, are investigated for their potential pain-relieving and anti-inflammatory properties, this compound is specifically noted as a building block in the development of these therapeutic agents. chemimpex.commarket.us
Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a variety of organic compounds, making it a valuable precursor for novel drug candidates. chemimpex.com Its chemical structure, featuring electron-withdrawing chlorine groups, allows for reactivity in nucleophilic substitutions and condensation reactions. This makes it a suitable starting material for producing a diverse range of derivatives, including chalcones, Schiff bases, and various heterocyclic compounds. A significant application of this compound in medicinal chemistry is its role as a precursor for anticancer agents. Specifically, it is a building block for the development of Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitors.
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is recognized as a promising target for cancer therapy due to its role in cancer cell metabolism. nih.govnih.gov While dichloroacetophenone (DAP) itself has been identified as an inhibitor of pyruvate dehydrogenase kinase, it exhibits weak potency. researchgate.net This has led researchers to develop hybrid molecules to enhance its therapeutic efficacy.
A significant advancement in this area is the development of a novel hybrid scaffold, dichloroacetophenone biphenylsulfone ether, based on a this compound analog. nih.gov Guided by molecular modeling, researchers designed and synthesized new analogs to bind to the allosteric pocket of PDHK1. nih.gov This structure-activity relationship (SAR) study resulted in the discovery of significantly more potent PDHK1 inhibitors. nih.gov
Further exploration at the 2'-position of the scaffold yielded compounds with notable inhibitory activity. nih.gov For instance, the introduction of an acetate (B1210297) ester moiety led to compound 31 , which exhibited a strong PDHK1 inhibitory potency with an IC₅₀ value of 86 nM. nih.gov The corresponding amide, compound 32 , also showed potent inhibition with an IC₅₀ of 140 nM. nih.gov These findings underscore the importance of the this compound scaffold in designing potent and selective enzyme inhibitors for therapeutic use. nih.gov
Table 1: PDHK1 Inhibition by Dichloroacetophenone Biphenylsulfone Ether Derivatives
| Compound | Modification at 2'-position | PDHK1 IC₅₀ (nM) | Source(s) |
|---|---|---|---|
| 31 | Acetate ester | 86 | nih.gov, |
| 32 | Acetamide (B32628) | 140 | nih.gov, |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2',4'-Dichloroacetophenone |
| 2-Amino-2',4'-dichloroacetophenone |
| Dichloroacetophenone biphenylsulfone ether |
| Chalcones |
Applications in Agrochemical and Industrial Sectors Research Perspectives
Development of Herbicides and Pesticides
2',5'-Dichloroacetophenone serves as a crucial building block in the creation of new agrochemical products. chemimpex.com Its structural features are instrumental in the synthesis of more complex molecules designed for crop protection.
Enhancement of Biological Activity and Efficacy in Crop Protection
For instance, the related compound 2',4'-Dichloroacetophenone (B156173) is a known precursor in the synthesis of fungicides like propiconazole (B1679638) and insecticides such as chlorfenvinphos (B103538). tnjchem.com The structural similarities suggest the potential of this compound in developing analogous crop protection agents.
Role in Weed Management Strategies
While direct application of this compound as a herbicide is not its primary use, its role as a synthetic intermediate is pivotal in developing new herbicidal agents. The development of selective herbicides is a cornerstone of modern weed management, allowing for the control of broadleaf weeds without harming staple crops like cereals. wikipedia.org The synthesis of such selective herbicides often involves complex organic molecules, for which chloroacetophenones can serve as starting materials. For example, 2',4'-dichloroacetophenone is an intermediate in the production of the herbicide difenzoquat. tnjchem.com
Contribution to Flavor and Fragrance Formulations
The unique aromatic properties of this compound make it a valuable component in the formulation of flavors and fragrances. chemimpex.com It is utilized to enhance the sensory profiles of various consumer products. chemimpex.com The industrial use of this compound extends to the production of fragrances due to its reactive nature, which allows for its incorporation into diverse chemical products. smolecule.com
Utility in Dyes and Pigments
In the chemical manufacturing sector, this compound is an important intermediate in the production of dyes and pigments. chemimpex.com Its application in this field highlights its versatility and importance in creating a wide array of colored compounds. chemimpex.com The reactivity of the compound facilitates its use in synthesizing various dyes.
Forensic Science Applications
Beyond its industrial applications, this compound and its isomers have found a niche in the field of forensic science.
Development of Chemical Markers for Forensic Investigations
The related compound, 2',4'-dichloroacetophenone, is utilized in the development of chemical markers for forensic investigations. chemimpex.comchemimpex.com These markers aid in the identification of substances during crime scene analysis. chemimpex.com This application underscores the broader utility of dichloroacetophenone derivatives in specialized scientific domains.
Material Science Research: A Gateway to Novel Materials
While direct research into the applications of this compound in material science is an emerging field, its role as a versatile chemical intermediate opens up significant research perspectives, particularly in the creation of novel materials with enhanced properties. The inherent reactivity of the dichloro-substituted aromatic ring and the ketone functional group makes it a valuable precursor for synthesizing more complex molecules, such as chalcones, which have demonstrated considerable potential in various material science applications.
Creation of Novel Materials with Enhanced Properties
The exploration of this compound in material science is largely centered on its utility as a building block for larger, functional molecules. Its derivatives, especially chalcones, are at the forefront of this research, exhibiting a range of interesting photophysical and nonlinear optical (NLO) properties.
Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde (B42025). jst.go.jp The resulting α,β-unsaturated ketone structure provides a conjugated system that is responsible for many of their unique material properties. rsc.orgdavidpublisher.comfabad.org.tr By using this compound in this synthesis, novel chalcone (B49325) derivatives can be created, and their properties can be fine-tuned by varying the substituent on the benzaldehyde ring.
Research into various chalcone derivatives has revealed their potential in several areas of material science:
Nonlinear Optical (NLO) Materials: Chalcones are known to exhibit significant second and third-order NLO properties, which are crucial for applications in photonics and optoelectronics. rsc.orgdavidpublisher.comresearchgate.net The donor-π-acceptor structure of many chalcones contributes to their high hyperpolarizability. researchgate.net Studies on various chalcone derivatives have shown that their NLO properties can be tailored by altering the electron-donating and electron-withdrawing groups on the aromatic rings. rsc.org The presence of the dichloro substitution in chalcones derived from this compound could further influence these electronic properties.
Photoreactive and Photosensitive Materials: Chalcone derivatives can undergo [2+2] cycloaddition upon exposure to UV light, leading to the formation of cyclobutane (B1203170) rings. This photoreactivity makes them suitable for creating photocrosslinkable polymers. science.gov Such polymers have potential applications in photoalignment layers for liquid crystal displays (LCDs), allowing for the creation of complex patterned structures. researchgate.net For instance, photocrosslinkable polymers based on a chalcone derived from 2,4-dichloro acetophenone have been synthesized and investigated for their liquid crystal alignment properties. researchgate.net
Fluorescent Materials and Chemosensors: Certain chalcone derivatives exhibit strong fluorescence with large Stokes shifts, making them promising candidates for use as fluorescent dyes and probes. researchgate.netnih.gov Their photophysical properties are often sensitive to the surrounding environment, which allows for their use as chemosensors for detecting specific ions or molecules. researchgate.net For example, a simple anthracene-based chalcone has been developed as a fluorescent chemosensor for lead ions in aqueous media. researchgate.net
The table below summarizes the physical properties of the parent compound, this compound, which are relevant for its use in synthesis.
| Property | Value |
| CAS Number | 2476-37-1 |
| Molecular Formula | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol |
| Melting Point | 11-13 °C |
| Boiling Point | 118 °C / 12 mmHg |
| Density | 1.312 g/mL at 25 °C |
| Refractive Index | 1.5624 |
| Data sourced from multiple chemical suppliers. sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemspider.comoakwoodchemical.com |
While the direct application of this compound in materials is still a nascent area of research, the established potential of its chalcone derivatives provides a strong impetus for future investigations. The synthesis and characterization of novel polymers and functional materials from this compound could lead to advancements in optics, electronics, and sensor technology.
Analytical Methodologies for 2 ,5 Dichloroacetophenone and Its Derivatives
Chromatographic Techniques
Chromatographic methods are essential for separating 2',5'-Dichloroacetophenone from reaction mixtures, byproducts, and starting materials, as well as for determining its purity.
Gas Chromatography (GC) for Purity Assessment and Quantification
Gas Chromatography (GC) is a robust technique for assessing the purity of this compound and for quantifying it in various matrices. chemimpex.comchemimpex.com The compound's volatility and thermal stability make it well-suited for GC analysis. It is frequently used to monitor the progress of synthetic reactions involving this compound. up.ac.za For instance, its purity is often confirmed to be ≥ 99% by GC. chemimpex.comchemimpex.com
In environmental analysis, GC coupled with an electron capture detector (GC/ECD) has been used to determine related compounds like 2,4-dichloroacetophenone, a breakdown product of certain pesticides, in soil samples with detection limits around 0.05 ppm and excellent recovery rates (95–115%). cdc.gov
Detailed methods for the separation of dichloroacetophenone isomers have been established, which provide a framework for the analysis of this compound. A patented method for separating 2,4-dichloroacetophenone and 2,6-dichloroacetophenone isomers utilizes a weak-polarity capillary column and a hydrogen flame detector (FID), achieving effective separation for quantitative detection. patsnap.comgoogle.com
Table 1: Example Gas Chromatography (GC) Conditions for Dichloroacetophenone Isomer Separation google.com
| Parameter | Condition |
| Chromatograph | Shimadzu GC-2014AT |
| Column | HP-5 (weak polarity capillary) |
| Column Dimensions | 30m x 0.32mm x 0.5µm |
| Carrier Gas | Nitrogen (N₂) |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250°C |
| Detector | Hydrogen Flame Detector (FID) |
| Detector Temperature | 280°C |
| Column Temperature | 170°C (Isothermal) |
| Injection Volume | 2 µL |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the purity assessment of this compound and its derivatives. chemimpex.com It is particularly valuable for analyzing non-volatile derivatives or for reaction monitoring where direct injection of the reaction mixture is preferred. dovepress.com The purity of this compound is regularly verified by HPLC, often showing results of ≥ 99%. chemimpex.com
In the development of novel pharmaceutical agents, HPLC is used to determine the purity and retention time of various dichloroacetophenone-based compounds. For example, in a study on potent anticancer agents, the purity of several complex derivatives was confirmed to be high (95.2% to 99.6%) using HPLC. dovepress.com
Table 2: HPLC Analysis Data for Selected Dichloroacetophenone Derivatives dovepress.com
| Compound | Retention Time (min) | Purity (%) |
| 2-(4-(2,2-Dichloroacetyl)-2-nitrophenoxy)acetamide | 14.1 | 98.3 |
| (S)-5-((4-(2,2-dichloroacetyl)-2-nitrophenoxy)methyl)pyrrolidin-2-one | 13.7 | 95.7 |
| 2,2-Dichloro-1-(4-(2-nitrophenoxy)phenyl)ethan-1-one | 15.4 | 97.3 |
| 2,2-Dichloro-1-(4-((5-methoxy-2-nitrophenoxy)methyl)phenyl)ethan-1-one | 11.6 | 99.6 |
| 2,2-Dichloro-1-(4-((2-cyanophenoxy)methyl)phenyl)ethan-1-one | 7.0 | 98.8 |
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.
Mass Spectrometry (MS) in Identification and Analysis
Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum shows a characteristic molecular ion peak (or peaks representing the isotopic distribution of chlorine) corresponding to its molecular weight of approximately 189.04 g/mol . biosynth.com The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) results in a distinctive isotopic pattern (M, M+2, M+4) that is a key identifier.
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the exact elemental formula of derivatives, providing a high degree of confidence in the compound's identity. dovepress.com
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Dichloroacetophenone Derivatives dovepress.com
| Compound Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| C₁₀H₉Cl₂N₂O₅ | 306.9883 | 306.9905 |
| C₁₃H₁₃Cl₂N₂O₅ | 347.0196 | 347.0207 |
| C₁₄H₁₁Cl₂N₂O₃ | 325.0141 | 325.0140 |
| C₁₆H₁₃Cl₂N₂O₅ | 383.0196 | 383.0267 |
Infrared Spectroscopy (FTIR) for Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound provides clear evidence for its key structural features. The analysis of related isomers like 2',4'-dichloroacetophenone (B156173) confirms the utility of this technique.
The most prominent absorption bands are:
Carbonyl (C=O) Stretch: A strong absorption peak is observed in the region of ~1680 cm⁻¹, which is characteristic of an aryl ketone.
C-Cl Stretches: Absorptions corresponding to the carbon-chlorine bonds on the aromatic ring typically appear in the fingerprint region, around 550–750 cm⁻¹.
Aromatic C-H and C=C Stretches: The spectrum also displays bands associated with the aromatic ring.
Table 4: Key FTIR Absorption Bands for Dichloroacetophenones
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| Carbonyl (C=O) | ~1680 | Strong, characteristic of an aryl ketone |
| Carbon-Chlorine (C-Cl) | ~550-750 | Indicates presence of chloro-substituents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. chemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The acetyl methyl group (–COCH₃) typically appears as a singlet at approximately δ 2.6 ppm. The three protons on the dichlorinated aromatic ring would appear in the aromatic region (typically δ 7.0–8.0 ppm), with their specific chemical shifts and coupling patterns determined by the 2',5'-substitution pattern.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon (C=O) at a downfield shift of around δ 200 ppm and the methyl carbon at a much higher field. The carbons of the aromatic ring will show signals in the typical aromatic region (δ 120-140 ppm), with the carbons directly attached to the chlorine atoms being influenced accordingly. For example, ¹³C NMR data for various complex dichloroacetophenone derivatives have been fully assigned in research studies. dovepress.com
Hyphenated Techniques
Hyphenated techniques are a cornerstone of modern analytical chemistry, developed by coupling a separation technique with an online spectroscopic detection technology. nih.gov This approach significantly enhances the analytical capabilities for complex mixtures, providing both separation of components and their specific identification. For compounds like this compound and its derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique for the analysis of volatile and thermally stable compounds like chlorinated acetophenones. nih.gov In this method, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer provides structural information based on the fragmentation patterns of the molecules. nih.gov
Research involving related chlorinated compounds demonstrates the utility of GC-MS. For instance, in the analysis of 2,4-dichloroanisole (B165449) (2,4-DCA), a similar chlorinated aromatic compound, an Agilent Model 6890A gas chromatograph coupled to a Model 5973N mass spectrometer was used. epa.gov The instrumental conditions included a Durabond-5MS capillary column and electron impact ionization. epa.gov For the analysis of various organochlorine pesticides, a Thermo Scientific TRACE GC coupled to an ion trap mass spectrometer has been utilized, demonstrating excellent performance with a TraceGOLD TG-5SilMS column. cromlab-instruments.es While direct analysis of some compounds is possible, polar compounds may require derivatization to increase their volatility for GC-MS analysis. nih.govnih.gov Purity validation for dichloroacetophenone derivatives often employs GC-MS for structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used separation technique for both qualitative and quantitative analysis. nih.gov When coupled with mass spectrometry (LC-MS), it becomes an exceptionally sensitive tool for analyzing a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. nih.gov The addition of a second stage of mass analysis (MS/MS) further enhances selectivity and structural elucidation.
The analysis of chloroacetanilide and other acetamide (B32628) herbicide degradates in drinking water is outlined in EPA Method 535, which uses Solid Phase Extraction and LC-MS/MS. thermofisher.com Similarly, a validated LC-MS/MS method for determining 2,4-dichlorophenoxyacetic acid (2,4-D) in tomatoes uses an Agilent liquid chromatograph with a triple quadrupole mass spectrometer (QQQ) and electrospray ionization (ESI) in negative mode. researchgate.net The analytical column used was a Zorbax Eclipse XDB-C18. researchgate.net These examples highlight the robustness of LC-MS/MS for analyzing chlorinated compounds in various matrices.
Advanced Hyphenated Approaches
For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF-MS), offers superior separation and identification capabilities. nih.gov An approach using headspace solid-phase microextraction (HS-SPME) with GCxGC-QTOF-MS was successfully used to characterize volatile organic compounds (VOCs) in food contact paperboard, identifying a wide range of chemicals including ketones. nih.gov Such advanced techniques could be applied to the detailed analysis of this compound and its derivatives, especially for trace-level detection in complex environmental or biological samples.
| Technique | Separation Principle | Detection Principle | Typical Application for Chlorinated Aromatics | Key Parameters |
| GC-MS | Gas Chromatography (Volatility/Boiling Point) | Mass Spectrometry (Mass-to-charge ratio of fragmented ions) | Purity assessment, identification of volatile derivatives, pesticide analysis. epa.govcromlab-instruments.es | Column: Capillary (e.g., Durabond-5MS, TraceGOLD TG-5SilMS). epa.govcromlab-instruments.es Injection: Splitless. epa.govcromlab-instruments.es Ionization: Electron Impact (EI). epa.gov |
| LC-MS/MS | Liquid Chromatography (Polarity/Partitioning) | Tandem Mass Spectrometry (Precursor/product ion transitions) | Analysis of polar degradates in water, herbicide residues in food. thermofisher.comresearchgate.net | Column: Reversed-phase (e.g., C18). researchgate.net Mobile Phase: Water/Methanol or Acetonitrile gradients. epa.govthermofisher.com Ionization: Electrospray (ESI). researchgate.net |
| HS-SPME-GCxGC-QTOF-MS | Headspace SPME (Volatility), 2D Gas Chromatography | High-Resolution Mass Spectrometry (Accurate Mass) | Comprehensive profiling of volatile and semi-volatile compounds in complex matrices. nih.gov | Fiber: DVB/C-WR/PDMS. nih.gov Desorption: Thermal. nih.gov Detection: QTOF-MS for high mass accuracy. nih.gov |
Quality Control and Reference Standards in Research
The reliability and reproducibility of analytical data are paramount in scientific research. This is achieved through stringent quality control measures, the cornerstone of which is the use of high-purity reference standards.
Reference Standards
For the accurate quantification and identification of this compound, the use of a certified reference material (CRM) or a well-characterized analytical standard is essential. lgcstandards.com These standards serve as a benchmark against which analytical measurements are compared. Suppliers like LGC Standards and Sigma-Aldrich provide this compound with documented purity, ensuring its suitability for use as a standard. lgcstandards.comsigmaaldrich.com For example, it can be employed as a standard to aid in the detection and quantification of similar compounds. chemimpex.com
A reference standard is typically accompanied by a Certificate of Analysis (CoA). sigmaaldrich.com This document provides critical information about the material's properties and quality.
Key Information on a Certificate of Analysis (CoA):
Identity: Confirmed by techniques like NMR and Mass Spectrometry.
Purity: Determined by chromatographic methods such as GC or HPLC, with assay values often specified (e.g., ≥ 98% or ≥ 99%). sigmaaldrich.comchemimpex.com
Physical Properties: Including appearance (e.g., colorless to yellow clear liquid), melting point (e.g., 11-13 °C), and density (e.g., 1.312 g/mL at 25 °C). sigmaaldrich.comchemimpex.comsigmaaldrich.com
Molecular Information: Molecular formula (C₈H₆Cl₂O) and molecular weight (189.04 g/mol ). nih.gov
| Property | Typical Value/Information | Source |
| CAS Number | 2476-37-1 | lgcstandards.comsigmaaldrich.comchemimpex.com |
| Molecular Formula | C₈H₆Cl₂O | lgcstandards.comnih.gov |
| Molecular Weight | 189.04 g/mol | sigmaaldrich.comchemimpex.comnih.gov |
| Purity (Assay) | ≥ 98% or ≥ 99% (GC, HPLC) | sigmaaldrich.comchemimpex.com |
| Form/Appearance | Liquid / Clear yellow to brownish liquid | sigmaaldrich.comchemicalbook.com |
| Melting Point | 11-13 °C | sigmaaldrich.comchemimpex.com |
| Boiling Point | 118 °C / 12 mmHg | chemimpex.com |
| Density | 1.312 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.5624 | sigmaaldrich.comsigmaaldrich.com |
| Quality Documentation | Certificate of Analysis (CoA) | sigmaaldrich.com |
Method Validation
Beyond using reference standards, the analytical method itself must be validated to ensure it is fit for purpose. Key validation parameters include specificity, linearity, accuracy, precision, the limit of detection (LOD), and the limit of quantitation (LOQ). epa.gov The LOQ is defined as the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. epa.gov For example, in an LC-MS/MS method for water analysis, the LOQ for all analytes was established at 0.10 µg/L. epa.gov It is also crucial to assess potential matrix effects and interferences, which can impact the accuracy of results. epa.gov In some cases, interferences of 25-30% of the LOQ were observed in control samples, highlighting the need for careful method development and validation. epa.gov
Comparative Studies with Structurally Similar Compounds
Comparison with Other Dichloroacetophenone Isomers
The isomers discussed include 2',4'-dichloroacetophenone (B156173), 3',4'-dichloroacetophenone, and 2,2-dichloroacetophenone (B1214461).
The biological effects of dichloroacetophenone isomers are notably dependent on the location of the chlorine atoms on the phenyl ring. Research into their potential as anticancer agents, specifically as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), has revealed that different substitution patterns lead to varying levels of activity. For instance, some meta-substituted dichloroacetophenone derivatives have demonstrated enhanced antiproliferative activity compared to the parent compounds.
Studies on the antibacterial properties of chloro-substituted acetophenones suggest a trend where increased chlorination can lead to improved antibacterial efficacy. This indicates a clear structure-activity relationship. The lipophilicity of these compounds, which can be altered by the position of the chlorine atoms, may play a role in their ability to disrupt bacterial membranes, contributing to their cytotoxic effects. nih.gov Halogenated derivatives are thought to have increased lipophilicity, which enhances membrane binding and disruption. rasayanjournal.co.in
The antimicrobial and anticancer activities of acetophenone (B1666503) derivatives are significantly shaped by the presence of electron-donating and electron-withdrawing groups on the acetophenone ring. ijsret.com The chlorine atoms in dichloroacetophenone isomers act as electron-withdrawing groups, which can enhance the electrophilicity of the molecule and influence its interaction with biological targets. rasayanjournal.co.inijsret.com
| Compound | Observed Biological Activities | Key Findings |
|---|---|---|
| 2',5'-Dichloroacetophenone | Antibacterial activity. | Increased chlorination may enhance antibacterial effects. |
| 2',4'-Dichloroacetophenone | Used in the synthesis of antibacterial, antifungal, antiproliferative, and anti-HIV agents. Also a precursor for anticancer pyrimidine (B1678525) thiazolidinone conjugates. | The 2',4'-dichloro substitution pattern is a key feature in various biologically active compounds. dovepress.com |
| 3',4'-Dichloroacetophenone | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. It is also used in the synthesis of compounds with potential pharmacological and toxicological relevance. | Acts as a reactive electrophile, forming covalent bonds with proteins and DNA. |
| 2,2-Dichloroacetophenone | Inhibitor of pyruvate dehydrogenase kinase (PDK), showing potential in anticancer therapies. | The geminal dichloro groups at the alpha-carbon are crucial for its specific enzyme inhibitory activity. |
The substitution pattern of chlorine atoms on the acetophenone ring profoundly affects the molecule's reactivity and the available synthetic routes.
Synthesis: The most common method for synthesizing chlorinated acetophenones is the Friedel-Crafts acylation.
This compound is typically synthesized via the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with acetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). guidechem.comgoogle.com The reaction yields this compound as the primary product. Another reported method involves the reaction of m-dichlorobenzene with acetyl chloride. smolecule.com
2',4'-Dichloroacetophenone is also prepared through Friedel-Crafts acylation, starting from m-dichlorobenzene and acetyl chloride. google.com
3',4'-Dichloroacetophenone is synthesized via the Friedel-Crafts acylation of o-dichlorobenzene with acetyl chloride. guidechem.com
2,2-Dichloroacetophenone synthesis involves the direct chlorination of acetophenone at the α-position. cdnsciencepub.com
The choice of dichlorobenzene isomer (ortho, meta, or para) as the starting material in Friedel-Crafts acylation dictates the resulting dichloroacetophenone isomer.
Reactivity: The electron-withdrawing nature of chlorine atoms influences the electrophilicity of the aromatic ring and the reactivity of the acetyl group.
The 2',4'- and 2',5'-isomers exhibit stronger electron-withdrawing effects compared to the 3',4'-derivatives . This difference in electronic effects can alter the reactivity of the compounds in nucleophilic addition reactions.
In 2',4'-dichloroacetophenone , the chlorine at the ortho position can exert steric hindrance, potentially influencing reaction rates and the approach of reactants.
2,2-Dichloroacetophenone , with its two chlorine atoms on the alpha-carbon, displays unique reactivity. These chlorine atoms are susceptible to nucleophilic substitution and facilitate reactions like the Darzens condensation. The presence of these geminal dichloro groups also reduces steric hindrance in certain applications, such as in photoinitiation chemistry.
| Compound | Primary Synthesis Method | Key Reactivity Features |
|---|---|---|
| This compound | Friedel-Crafts acylation of 1,4-dichlorobenzene. guidechem.com | Strong electron-withdrawing effects from chlorine atoms. |
| 2',4'-Dichloroacetophenone | Friedel-Crafts acylation of m-dichlorobenzene. google.com | Strong electron-withdrawing effects; potential for steric hindrance from ortho-chloro group. |
| 3',4'-Dichloroacetophenone | Friedel-Crafts acylation of o-dichlorobenzene. guidechem.com | Weaker electron-withdrawing effects compared to 2',4'- and 2',5'-isomers. |
| 2,2-Dichloroacetophenone | α-chlorination of acetophenone. cdnsciencepub.com | Susceptible to nucleophilic substitution at the α-carbon; participates in Darzens condensation. |
Analysis of Structure-Activity Relationships Across Acetophenone Derivatives
The biological and chemical properties of acetophenone derivatives are intrinsically linked to their molecular structure. The type, number, and position of substituents on the acetophenone scaffold are critical determinants of their function.
The introduction of halogen atoms, particularly chlorine, is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. nih.govdiva-portal.org Halogenation can increase a compound's lipophilicity, which may improve its ability to cross cell membranes. nih.govresearchgate.net This is a crucial factor for the efficacy of many drugs. Furthermore, the electronic properties of halogens can influence how a molecule interacts with its biological target. ijsret.com
For instance, the electron-withdrawing nature of chlorine can increase the electrophilicity of certain parts of the molecule, making it more reactive towards nucleophilic sites on proteins or enzymes. ijsret.com This can lead to the inhibition of enzyme activity, a mechanism underlying the therapeutic effect of many drugs.
In the case of dichloroacetophenone isomers, the position of the chlorine atoms dictates the precise electronic distribution and steric environment of the molecule, leading to the observed differences in their biological activities and chemical reactivities. The study of these structure-activity relationships is fundamental for the rational design of new and more effective therapeutic agents based on the acetophenone scaffold.
Advanced Research Techniques and Future Perspectives
Computational Chemistry for Predictive Modeling
Computational chemistry has become an indispensable tool for investigating the properties and reactivity of 2',5'-dichloroacetophenone at the molecular level. Techniques such as Density Functional Theory (DFT) are utilized to predict the compound's geometry, stability, and spectral properties. These computational models provide insights into the electronic structure, which is crucial for understanding its behavior in chemical reactions.
Predictive modeling extends to forecasting the biological activity of derivatives of this compound. nih.gov By employing Quantitative Structure-Activity Relationship (QSAR) models, researchers can establish correlations between the molecular structure of these derivatives and their biological effects. core.ac.uk This approach is instrumental in guiding the rational design of new compounds with enhanced or specific activities. Molecular docking studies, another computational method, are used to simulate the interaction of this compound derivatives with biological targets, such as enzymes, to predict their binding modes and affinities. researchgate.net
Table 1: Computational Methods in this compound Research
| Computational Technique | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | Geometry, stability, spectral properties |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Correlation between structure and biological effects |
| Molecular Docking | Simulating interactions with biological targets | Binding modes, affinities researchgate.net |
| High-Throughput Toxicokinetics (HTTK) | Estimating tissue-level concentrations | In vivo pathway alterations nih.gov |
High-Throughput Screening in Drug Discovery
High-throughput screening (HTS) plays a pivotal role in the discovery of new drug candidates derived from this compound. nih.gov This automated process allows for the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. rsc.org In the context of this compound, HTS is employed to screen for its derivatives that show potential as therapeutic agents, particularly in cancer research. researchgate.netnih.govnih.gov
For instance, derivatives of dichloroacetophenone have been identified as inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), a family of enzymes that are promising targets for cancer therapy. nih.gov HTS has been instrumental in identifying potent PDK inhibitors among these derivatives, with some compounds showing significant anti-proliferative activity in cancer cell lines. researchgate.netnih.gov The combination of HTS with subsequent structure-activity relationship (SAR) studies allows for the optimization of these "hit" compounds to improve their efficacy and selectivity. researchgate.net
Nanotechnology in Delivery Systems for Bioactive Derivatives
The application of nanotechnology to develop advanced delivery systems for bioactive derivatives of this compound is an emerging area of research. While specific studies on this compound are not yet prevalent, the principles of nanodelivery are applicable. Nanoparticle-based systems can enhance the solubility, stability, and bioavailability of therapeutic compounds. These systems can also be designed for targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing potential side effects. The future may see the encapsulation of bioactive this compound derivatives within nanoparticles to improve their therapeutic potential.
Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation
A variety of advanced spectroscopic techniques are crucial for characterizing this compound and its derivatives, as well as for elucidating the mechanisms of their reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the molecular structure of these compounds. cdnsciencepub.comacs.org
Solid-state ³⁵Cl NMR spectroscopy, in conjunction with computational methods, can provide precise analysis of the electronic environment, helping to resolve ambiguities in properties like dipole moments. Advanced NMR techniques are also used to study the conformational dynamics of these molecules in solution. cdnsciencepub.com Other spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry, are used for structural characterization and to follow the course of chemical reactions. acs.org These techniques are vital for understanding reaction pathways and identifying intermediate species, which is essential for optimizing synthetic procedures and understanding biological mechanisms.
Table 2: Spectroscopic Techniques for this compound Analysis
| Spectroscopic Technique | Application | Information Obtained |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural determination | Molecular structure, connectivity cdnsciencepub.comacs.org |
| Solid-state ³⁵Cl NMR | Electronic environment analysis | Dipole moments, electronic structure |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Presence of specific chemical bonds acs.org |
| Mass Spectrometry (MS) | Molecular weight and fragmentation analysis | Molecular formula, structural fragments acs.org |
Sustainable Synthesis and Environmental Remediation Research
In line with the principles of green chemistry, research is being directed towards developing more sustainable methods for the synthesis of this compound. iciset.inmdpi.com Traditional methods like the Friedel-Crafts acylation often use harsh reagents and solvents. Newer approaches focus on using more environmentally benign catalysts and solvent systems, such as water, to reduce the environmental impact. rsc.org For example, the use of trichloroisocyanuric acid under ultrasonic conditions in water has been reported as a high-yield, green alternative.
The environmental fate and potential remediation of halogenated acetophenones, including this compound, are also areas of active investigation. scirp.org Halogenated organic compounds can be persistent environmental pollutants. rsc.orgnih.gov Research into their biodegradation by microorganisms is crucial for developing strategies to clean up contaminated sites. scirp.orgnih.gov Furthermore, advanced oxidation and reduction processes, including electrochemical methods, are being explored for the remediation of water contaminated with halogenated pollutants. rsc.orgnih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 2',5'-Dichloroacetophenone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound (CAS 2476-37-1) typically involves Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For optimization, stoichiometric ratios (e.g., 1:1.2 substrate-to-acyl chloride), reaction temperature (0–5°C to prevent side reactions), and solvent choice (e.g., dichloromethane or nitrobenzene) are critical . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Reaction progress should be monitored using TLC or GC-MS .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : <sup>1</sup>H NMR (δ ~2.6 ppm for acetyl methyl, δ ~7.4–8.0 ppm for aromatic protons) and <sup>13</sup>C NMR (δ ~200 ppm for carbonyl carbon).
- Mass Spectrometry : Molecular ion peak at m/z 189.04 (C₈H₆Cl₂O) .
- FT-IR : Strong carbonyl stretch (~1680 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹).
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (literature mp: ~72–74°C) .
Q. What are the primary research applications of this compound in organic chemistry?
- Methodological Answer : It serves as a key intermediate in:
- Pharmaceutical Synthesis : Precursor for anticancer agents (e.g., PDHK1 inhibitors via hybrid scaffolds like dichloroacetophenone biphenylsulfone ether) .
- Agrochemicals : Building block for herbicides and fungicides through halogen-directed coupling reactions .
- Coordination Chemistry : Formation of Schiff base complexes for catalytic studies (e.g., copper(II) complexes) .
Advanced Research Questions
Q. How do structural modifications at the acetyl or aromatic positions of this compound influence its bioactivity?
- Methodological Answer : Systematic SAR studies reveal:
- Acetyl Group : Bromination (e.g., 2-bromo derivatives) enhances electrophilicity, improving binding to hydrophobic enzyme pockets (e.g., PDHK1’s allosteric site) .
- Aromatic Substitution : Electron-withdrawing groups (e.g., nitro) at the 5'-position increase reactivity in nucleophilic aromatic substitution, while electron-donating groups (e.g., methoxy) reduce it . Computational modeling (DFT or molecular docking) is recommended to predict interactions .
Q. What advanced spectroscopic techniques resolve contradictions in reported dipole moments of dichloroacetophenone isomers?
- Methodological Answer : Discrepancies in dipole moments (e.g., 2',4' vs. 2',5' isomers) arise from solvent effects and measurement methods. Solid-state <sup>35</sup>Cl NMR spectroscopy, coupled with ab initio calculations (e.g., Gaussian09), provides precise electronic environment analysis . Solvent polarity (e.g., benzene vs. DMSO) must be standardized, as dielectric constants significantly influence dipole measurements .
Q. What catalytic systems are effective for enantioselective transformations of this compound?
- Methodological Answer : Chiral catalysts like BINOL-derived phosphoric acids or N-heterocyclic carbenes (NHCs) enable asymmetric reductions (e.g., ketone to alcohol). For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
